![molecular formula C10H15IO2 B6360752 4-碘双环[2.2.2]辛烷-1-甲酸甲酯 CAS No. 94994-00-0](/img/structure/B6360752.png)

4-碘双环[2.2.2]辛烷-1-甲酸甲酯

描述

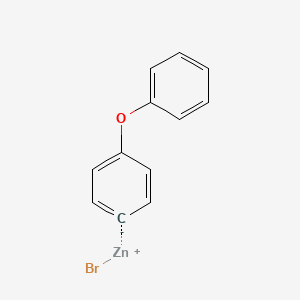

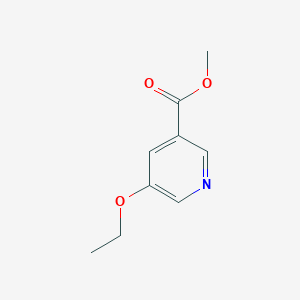

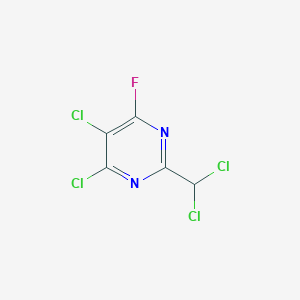

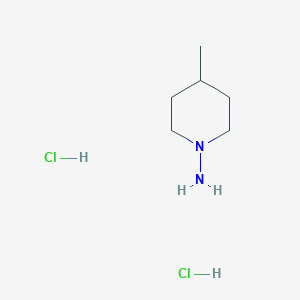

“Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate” is an organic compound with the molecular formula C10H15IO2 . It has a molecular weight of 294.13 . The compound is used for research purposes .

Synthesis Analysis

The synthesis of “Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate” involves several steps. Some of the reactions used in the synthesis include the reaction with sulfuric acid in dichloromethane for 24 hours under heating conditions , and the reaction with xenon difluoride in dichloromethane at 20℃ . Another method involves a multi-step reaction with iodine monochloride in tetrachloromethane for 48 hours at ambient temperature .Molecular Structure Analysis

The molecular structure of “Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate” consists of 10 carbon atoms, 15 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The compound has a bicyclic structure with a carboxylate group attached .Chemical Reactions Analysis

“Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate” undergoes various chemical reactions. For instance, it reacts with sulfuric acid in dichloromethane for 24 hours under heating conditions . It also reacts with xenon difluoride in dichloromethane at 20℃ . Another reaction involves iodine monochloride in tetrachloromethane for 48 hours at ambient temperature .Physical And Chemical Properties Analysis

“Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate” has several physical and chemical properties. It has a high GI absorption and is BBB permeant . It is a CYP2C9 inhibitor . The compound has a Log Kp (skin permeation) of -5.96 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.57 . The compound is soluble, with a solubility of 0.11 mg/ml or 0.000373 mol/l .科学研究应用

化学合成和改性

4-碘双环[2.2.2]辛烷-1-甲酸甲酯用于各种化学合成和改性工艺。例如,它参与了1,4-二卤代双环[2.2.2]辛烷的三甲基锡化,该过程排除了[2.2.2]螺旋桨烷的中间体,但提示了一种涉及自由基阴离子和自由基的新型自由基链机制,有点类似于电子转移引发的脂肪族和芳香亲核取代的S_N1机制 (Adcock 等,1985)。它还在活性亚甲基化合物与 α,β-不饱和羧酸酯和腈的迈克尔加成反应中发挥作用,催化剂为基于达巴可的碱性离子液体 (Keithellakpam & Laitonjam,2014)。

复杂分子的合成

4-碘双环[2.2.2]辛烷-1-甲酸甲酯用于合成复杂分子,例如 α-酮和 α,β-不饱和酰胺或酯,通过在没有金属催化剂的情况下用氨基甲酰氯或烷基碳酰氯对羧酸进行脱羧基酰化 (Zhang 等,2017)。它还有助于合成具有双环[2.2.2]辛烷骨架的构象受限天冬氨酸类似物,从而深入了解分子的构象和稳定性 (Buñuel 等,1996)。

药物化学探索

尽管根据要求排除了药物使用和剂量的明确信息,但 4-碘双环[2.2.2]辛烷-1-甲酸甲酯参与了药用化学中分子结构的探索。例如,它的衍生物用于转运应用,专门研究对细胞 Na+-非依赖性膜转运系统的特异性,这对于理解细胞摄取和转运机制至关重要 (Christensen 等,1983)。

材料科学和结构分析

该化合物在材料科学和结构分析中也很有价值。它用于原子转移自由基环化以提供取代的 3-氮杂双环-[3.3.0]辛烷,该过程涉及碘原子转移环化,然后是离子环化 (Flynn 等,1992)。此外,它在双酚酸酯氧化偶联中生成各种甲基三环[2.2.2]辛烷二酮的反应中的作用是其在合成新材料和理解化学过程中的重要性的另一个例子 (Poupart 等,2003)。

安全和危害

“Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate” is classified as a warning signal word . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements are H302, H315, H319, and H335 .

作用机制

Target of Action

The primary targets of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Pharmacokinetics

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.57 , indicating moderate lipophilicity, which can influence its distribution within the body.

Result of Action

The molecular and cellular effects of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate’s action are currently unknown . As more research is conducted, we will gain a clearer understanding of these effects.

属性

IUPAC Name |

methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCLQFMOKUHRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(CC1)(CC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。